molecular formula C24H24FN5O2S2 B2429589 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine CAS No. 1116076-87-9

1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine

Cat. No.: B2429589
CAS No.: 1116076-87-9
M. Wt: 497.61
InChI Key: GPMKLLGZDSCYLJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a triazolopyridine core, a fluorophenyl piperazine moiety, and a methylbenzyl thio group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Introduction of the Fluorophenyl Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is functionalized with a fluorophenyl group.

    Attachment of the Methylbenzyl Thio Group: This step involves the thiolation reaction where the methylbenzyl group is introduced to the triazolopyridine core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and triazolopyridine moieties.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl piperazine moiety may interact with neurotransmitter receptors, while the triazolopyridine core can modulate enzyme activity. The compound’s effects are mediated through the modulation of signaling pathways and molecular interactions.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine include:

    8-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine: This compound differs by the presence of a chlorophenyl group instead of a fluorophenyl group.

    8-((4-(4-Methylphenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine: This compound has a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S2/c1-18-4-6-19(7-5-18)17-33-24-27-26-23-22(3-2-12-30(23)24)34(31,32)29-15-13-28(14-16-29)21-10-8-20(25)9-11-21/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMKLLGZDSCYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C=CC=C3S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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